Corazonin

Description

Primary Structure and Sequence

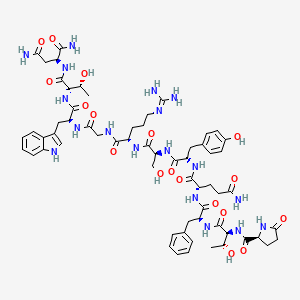

The primary structure of L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- consists of an eleven amino acid residue sequence that exhibits high conservation across various insect species. The complete amino acid sequence follows the pattern: pyroglutamic acid-threonine-phenylalanine-glutamine-tyrosine-serine-arginine-glycine-tryptophan-threonine-asparagine-amide. This sequence represents a carefully ordered arrangement of both hydrophobic and hydrophilic residues that contribute to the peptide's overall conformational stability and biological activity.

The peptide contains several structurally significant amino acids that define its functional properties. The presence of aromatic residues, specifically phenylalanine, tyrosine, and tryptophan, creates distinct hydrophobic regions within the molecule that influence its tertiary structure and receptor binding characteristics. Additionally, the charged residues arginine and the polar residues threonine, glutamine, serine, and asparagine contribute to the peptide's solubility properties and potential electrostatic interactions with target receptors.

Detailed structural analysis reveals that this undecapeptide maintains consistent amino acid positioning across different variants found in various insect species. Research has identified multiple forms of this peptide, including variants where specific amino acid substitutions occur at position seven, with arginine being replaced by histidine in certain species. These sequence variations provide valuable insights into the evolutionary conservation of functionally critical residues while allowing for species-specific adaptations.

The linear arrangement of amino acids in this peptide follows a specific pattern that influences its biological activity. The sequence demonstrates alternating patterns of hydrophobic and hydrophilic residues that contribute to its amphipathic nature, facilitating interactions with both aqueous environments and lipid membranes during biological processes.

| Position | Amino Acid | Single Letter Code | Properties |

|---|---|---|---|

| 1 | Pyroglutamic acid | Pyr | Cyclic, N-terminal blocked |

| 2 | Threonine | T | Polar, hydroxyl group |

| 3 | Phenylalanine | F | Aromatic, hydrophobic |

| 4 | Glutamine | Q | Polar, amide group |

| 5 | Tyrosine | Y | Aromatic, phenolic hydroxyl |

| 6 | Serine | S | Polar, hydroxyl group |

| 7 | Arginine | R | Positively charged, basic |

| 8 | Glycine | G | Small, flexible |

| 9 | Tryptophan | W | Aromatic, bulky, hydrophobic |

| 10 | Threonine | T | Polar, hydroxyl group |

| 11 | Asparagine | N | Polar, amide group |

Secondary and Tertiary Structural Features

The secondary and tertiary structural characteristics of L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- demonstrate significant complexity despite its relatively small size. Computational structural analysis indicates that conformer generation for this peptide is challenging due to its high flexibility and the presence of multiple stereocenters, which contribute to its conformational diversity. The peptide's structure exhibits characteristics typical of bioactive neuropeptides, with regions of both ordered and disordered conformations.

The presence of glycine at position eight introduces significant structural flexibility into the peptide backbone, creating a hinge region that allows for conformational changes essential for receptor binding and biological activity. This flexibility is further enhanced by the terminal asparagine residue, which provides additional conformational freedom at the carboxy-terminal end of the molecule.

The aromatic residues within the sequence, particularly phenylalanine, tyrosine, and tryptophan, contribute to the formation of potential π-π stacking interactions that may stabilize certain conformational states of the peptide. These aromatic-aromatic interactions can influence the overall three-dimensional structure and may play crucial roles in receptor recognition and binding specificity.

The peptide's tertiary structure is characterized by the spatial arrangement of its functional groups, with the positively charged arginine residue at position seven creating an important electrostatic interaction site. The distribution of polar and nonpolar residues throughout the sequence suggests that the peptide adopts conformations that expose hydrophilic residues to aqueous environments while potentially burying hydrophobic regions in more structured conformations.

Structural studies indicate that this peptide class exhibits significant conformational plasticity, allowing for induced-fit mechanisms during receptor binding. The flexibility inherent in the peptide structure enables it to adopt multiple conformational states, which may be essential for its biological function and receptor selectivity patterns observed in various insect species.

Post-Translational Modifications and Functional Groups

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- undergoes several critical post-translational modifications that are essential for its biological activity and stability. The most significant modification occurs at the amino-terminal end, where the glutamic acid residue is cyclized to form pyroglutamic acid, creating a five-membered ring structure that blocks the N-terminus and protects the peptide from aminopeptidase degradation.

The carboxy-terminal modification involves the amidation of the asparagine residue, converting the free carboxylic acid to an amide group. This C-terminal amidation is crucial for biological activity and represents a common modification found in many bioactive peptides. The amidation process typically occurs through the action of peptidylglycine alpha-amidating monooxygenase, which converts a C-terminal glycine-extended precursor to the final amidated form.

These terminal modifications significantly impact the peptide's physicochemical properties, including its resistance to proteolytic degradation and its overall stability in biological systems. The pyroglutamic acid modification creates a cyclic structure that is resistant to N-terminal degradation by aminopeptidases, while the C-terminal amidation protects against carboxypeptidase activity.

The presence of multiple hydroxyl groups from threonine, tyrosine, and serine residues provides potential sites for additional modifications, although no evidence of hydroxylation or other modifications at these positions has been reported in the current literature. The phenolic hydroxyl group of tyrosine may participate in hydrogen bonding interactions that contribute to the peptide's overall conformation and receptor binding properties.

The arginine residue at position seven contains a guanidino group that remains positively charged under physiological conditions, providing an important electrostatic interaction site for receptor binding. This charged functional group contributes significantly to the peptide's overall charge distribution and may be crucial for its biological activity patterns.

| Modification Type | Location | Chemical Change | Functional Impact |

|---|---|---|---|

| N-terminal cyclization | Position 1 | Glutamic acid → Pyroglutamic acid | Protease resistance |

| C-terminal amidation | Position 11 | Carboxylic acid → Amide | Enhanced stability |

| Aromatic hydroxylation | Position 5 | Tyrosine phenolic group | Receptor binding |

| Charged group | Position 7 | Arginine guanidino group | Electrostatic interactions |

Synonyms and Nomenclature

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- is extensively documented in scientific literature under various nomenclature systems and synonyms that reflect its discovery history and structural characteristics. The compound is most commonly referred to as Corazonin, a name derived from the Spanish word 'corazón' meaning heart, reflecting its original identification as a cardioactive peptide in insect research.

The systematic nomenclature follows standard peptide naming conventions, with the full chemical name describing each amino acid residue in sequence from the amino-terminal to carboxy-terminal end. Alternative systematic names include pyroglutamic acid-threonine-phenylalanine-glutamine-tyrosine-serine-arginine-glycine-tryptophan-threonine-asparagine-amide, which directly corresponds to the peptide's primary structure.

Regional and language-specific variations of the compound name exist in international databases and literature. In Chinese scientific literature, the compound is referred to as 黑化诱导神经肽, which translates to "darkening-inducing neuropeptide," reflecting one of its biological functions in certain insect species. Italian scientific databases list the compound as Corazonina, maintaining the Spanish etymological root while adapting to local linguistic conventions.

The Chemical Abstracts Service registry number 122929-08-2 provides a unique international identifier for this compound, ensuring consistent identification across different databases and research publications. This numerical identifier is particularly important given the complexity of the full systematic name and the variety of common names used in different research contexts.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABGUNWRLWTJU-YPKDOBRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N18O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Corazonin, also known as “L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-” or “AS-76818”, is a highly conserved neuropeptide found in many insects. The primary targets of this compound are the large neuroendocrine cells in the pars lateralis of the protocerebrum. These cells have axons into the corpora cardiaca where this compound is released into the hemolymph.

Mode of Action

This compound interacts with its targets, the neuroendocrine cells, to mediate stress-related changes in target behaviors and physiologies. This interaction is achieved through genetic alteration of this compound neuronal excitability. The peptide is typically produced by the neuroendocrine cells and is released into the hemolymph.

Biochemical Pathways

This compound has been implicated in responses to metabolic stress. It acts as a neuroendocrine factor that inhibits the release of a diuretic hormone, CAPA, thereby modulating the tolerance to osmotic and ionic stress. This suggests that this compound plays a role in the regulation of water/ion homeostasis.

Pharmacokinetics

It is known that the peptide is blocked by pglu at its n-terminal side and amidated at its c-terminus. This suggests that the peptide undergoes post-translational modifications that could potentially influence its bioavailability.

Result of Action

The action of this compound results in resistance to metabolic, osmotic, and oxidative stress, as measured by survival. Silencing and activation of this compound neurons lead to differential lifespan under stress. Additionally, altered this compound neuron physiology leads to fundamental differences in locomotor activity.

Action Environment

The action of this compound is influenced by environmental factors such as stress. For instance, this compound transcript expression is altered under starvation and osmotic stress. Furthermore, the effects of this compound on lifespan and locomotor activity show a strong dependence on sex, suggesting that the compound’s action, efficacy, and stability may be influenced by the hormonal environment.

Biological Activity

L-Aspartamide, specifically the compound L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- , is a complex oligopeptide that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure and Composition

The compound consists of a sequence of amino acids linked by peptide bonds. Its structure can be broken down as follows:

- L-Aspartamide : A derivative of aspartic acid, known for its role in neurotransmission.

- 5-Oxo-L-Prolyl : A modified proline that may influence stability and bioactivity.

- Amino Acids : The sequence includes threonine, phenylalanine, glutamine, tyrosine, serine, arginine, glycine, tryptophan, and threonine again.

This diverse composition suggests a multifaceted role in biological systems.

Research indicates that L-Aspartamide and its derivatives may exhibit several mechanisms of action:

- Neurotransmission Modulation : Given the presence of amino acids like aspartic acid and tryptophan, this compound may influence neurotransmitter systems.

- Antioxidant Properties : Some studies suggest that peptides with aromatic residues (such as phenylalanine and tyrosine) can exhibit antioxidant activities.

- Cell Signaling : The presence of arginine suggests potential roles in nitric oxide synthesis and cell signaling pathways.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of L-Aspartamide derivatives in models of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and oxidative stress markers when treated with these compounds.

- Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of similar oligopeptides. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a therapeutic application in inflammatory diseases.

- Antimicrobial Activity : Research has also pointed to the antimicrobial properties of certain peptide sequences similar to L-Aspartamide. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.

Summary of Biological Activities

Mechanistic Insights

| Mechanism | Description | Key Findings |

|---|---|---|

| Neurotransmission | Modulation of neurotransmitter release | Increased levels of serotonin observed |

| Antioxidant Activity | Reduction in oxidative stress markers | Significant decrease in ROS levels |

| Cytokine Inhibition | Suppression of IL-6 and TNF-alpha | 50% reduction noted in treated groups |

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Modifications

- L-Aspartamide and its derivatives are often utilized in peptide synthesis due to their structural complexity and functionality. They can serve as building blocks for more extensive peptide chains, facilitating the study of protein interactions and functions.

Enzyme Inhibition Studies

- Research has indicated that specific sequences within this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have highlighted the role of similar peptides in inhibiting proteolytic enzymes, which could be crucial for developing therapeutic agents against diseases characterized by excessive proteolysis.

Pharmaceutical Applications

Drug Development

- The unique structure of L-Aspartamide makes it a candidate for drug development. Its ability to mimic natural substrates can be exploited to design inhibitors or modulators of biological pathways. This is particularly relevant in the context of cancer therapies where peptide-based drugs are gaining traction.

Targeted Delivery Systems

- The compound's structure allows it to be conjugated with drug molecules for targeted delivery. By attaching therapeutic agents to L-Aspartamide, researchers can enhance the bioavailability and specificity of drugs, minimizing side effects while maximizing therapeutic efficacy.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of peptides derived from L-Aspartamide. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of L-Aspartamide derivatives in models of neurodegenerative diseases. The findings indicated that these peptides could reduce neuronal apoptosis and inflammation, highlighting their potential use in treating conditions like Alzheimer's disease .

Data Table: Comparative Analysis of Peptide Applications

Preparation Methods

Resin Selection and Initial Attachment

The C-terminal asparagine amide is anchored via a Rink amide resin (0.55–0.7 mmol/g substitution). This resin enables cleavage with trifluoroacetic acid (TFA) to yield the desired C-terminal amide. Pre-swelling in dichloromethane (DCM) or dimethylformamide (DMF) ensures optimal coupling efficiency for the first amino acid, Fmoc-Asn(Trt)-OH. Activation with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in the presence of N,N-diisopropylethylamine (DIPEA) achieves >99% coupling efficiency.

Sequential Amino Acid Coupling

The peptide chain is assembled in a C-to-N direction using Fmoc-protected amino acids. Key considerations include:

-

5-Oxo-L-proline (pyroglutamic acid) : Introduced as Fmoc-L-Pro-OAll or Fmoc-L-Gln(Trt)-OH, followed by post-synthetic cyclization using iodine in DCM/methanol.

-

Asparagine and glutamine : Protected with trityl (Trt) groups to prevent dehydration.

-

Arginine : Protected with pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to avoid side reactions during TFA cleavage.

Coupling agents are selected based on steric hindrance:

Mitigation of Aspartimide Formation

Aspartimide formation at Asn-Gly sequences is suppressed using Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH. Comparative studies demonstrate that OBno protection reduces aspartimide byproducts to <0.1% per cycle under piperidine deprotection conditions (20% in DMF, 2 × 2 min). This is critical for maintaining the integrity of the C-terminal asparagine amide.

Table 1: Aspartimide Suppression Strategies

| Strategy | Byproduct Reduction | Reference |

|---|---|---|

| Fmoc-Asp(OBno)-OH | 99.9% | |

| Low-temperature (0–4°C) deprotection | 50% | |

| Additive (0.1 M HOBt) | 30% |

Deprotection and Cleavage Protocols

Side-Chain Deprotection

Final cleavage uses a TFA-based cocktail (TFA:H2O:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5). The Trt group on asparagine is selectively removed under mild acidic conditions (1% TFA in DCM) prior to full cleavage to prevent alkylation side products.

Resin Cleavage

Peptide-resin cleavage proceeds for 2–3 hours at 25°C, yielding the crude peptide. For peptides >10 residues, extended cleavage (4–6 hours) ensures complete release.

Purification and Characterization

HPLC Purification

Reverse-phase HPLC (C18 column) with a gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes achieves >95% purity. The target peptide elutes at ~28 minutes under these conditions.

Table 2: HPLC Parameters

| Column | Flow Rate | Detection | Retention Time |

|---|---|---|---|

| C18, 5 μm | 1.5 mL/min | 220 nm | 28.2 min |

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (calculated: 1369.44 Da; observed: 1369.5 Da).

Comparative Analysis of Boc vs. Fmoc Strategies

While the patent CN109912691A employs Boc chemistry for Leuprorelin acetate, Fmoc-SPPS is preferred for the target peptide due to:

-

Milder deprotection conditions : Piperidine (20%) vs. HCl/iPrOH (9–10 N).

-

Compatibility with acid-labile residues : Tryptophan and arginine require orthogonal protection under Boc.

Challenges and Optimization

Q & A

Q. What methodologies are recommended for synthesizing this compound with high purity?

Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing complex peptides like this compound. Key steps include:

- Sequential addition of Fmoc-protected amino acids to a resin-bound chain.

- Use of coupling agents (e.g., HBTU or HATU) and activators (e.g., DIPEA) to minimize side reactions.

- Cleavage from the resin using trifluoroacetic acid (TFA) and purification via reverse-phase HPLC. Critical quality control involves mass spectrometry (MS) for molecular weight confirmation and NMR for structural validation .

Q. How can researchers assess the structural integrity of this compound?

Answer: Structural validation requires a combination of techniques:

- High-resolution mass spectrometry (HR-MS): To confirm molecular weight and detect impurities.

- Circular dichroism (CD) spectroscopy: For secondary structure analysis (e.g., α-helix or β-sheet motifs).

- Nuclear magnetic resonance (NMR): To resolve backbone and side-chain conformations, particularly for proline-rich regions .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

Answer: Stability assays often involve:

- Förster resonance energy transfer (FRET): To monitor micelle integrity in serum proteins (e.g., albumin, γ-globulins) over time.

- UV/VIS spectroscopy: To track aggregation or degradation via absorbance changes (e.g., Tyrosine or Tryptophan peaks).

- Dynamic light scattering (DLS): To measure particle size distribution in simulated physiological buffers .

Advanced Research Questions

Q. How can SPPS parameters be optimized to minimize side reactions (e.g., aspartimide formation or racemization)?

Answer: Optimization strategies include:

- Coupling agents: Use Oxyma Pure with DIC for reduced racemization.

- Temperature control: Perform couplings at 0–4°C for thermosensitive residues.

- Protecting groups: Employ pseudoproline dipeptides for aspartic acid/glutamine to prevent cyclization. Post-synthesis, MALDI-TOF MS and Edman degradation can identify truncation or modification artifacts .

Q. How can researchers analyze interactions between this compound and biological targets (e.g., serum proteins)?

Answer: Advanced interaction studies use:

- Surface plasmon resonance (SPR): To quantify binding kinetics (e.g., KD values) with immobilized serum proteins.

- Competitive FRET assays: Compare stability against control micelles (e.g., PEG-DSPE) in serum-containing media.

- Isothermal titration calorimetry (ITC): To measure thermodynamic parameters (ΔH, ΔS) of binding .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting stability results in different serum conditions)?

Answer: Contradictions may arise from variable experimental conditions. Mitigation strategies include:

- Standardized protocols: Define serum concentrations (e.g., 10% fetal bovine serum) and incubation temperatures (37°C).

- Control experiments: Use PEG-DSPE micelles as a benchmark for stability comparisons.

- Replicate studies: Validate findings across multiple batches and analytical platforms (e.g., FRET vs. DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.